molecular formula C11H12BrNO5 B8316316 Methyl 3-(3-bromo-4-methoxy-5-nitrophenyl)propionate CAS No. 590417-77-9

Methyl 3-(3-bromo-4-methoxy-5-nitrophenyl)propionate

Cat. No.: B8316316
CAS No.: 590417-77-9
M. Wt: 318.12 g/mol
InChI Key: XIIGWZKFCYZSCT-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-4-methoxy-5-nitrophenyl)propionate is a useful research compound. Its molecular formula is C11H12BrNO5 and its molecular weight is 318.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

590417-77-9

Molecular Formula

C11H12BrNO5

Molecular Weight

318.12 g/mol

IUPAC Name

methyl 3-(3-bromo-4-methoxy-5-nitrophenyl)propanoate

InChI

InChI=1S/C11H12BrNO5/c1-17-10(14)4-3-7-5-8(12)11(18-2)9(6-7)13(15)16/h5-6H,3-4H2,1-2H3

InChI Key

XIIGWZKFCYZSCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)CCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Intermediate 20 (3.20 g) in acetic anhydride (25 ml) was added with potassium nitrate (1.30 g) under ice cooling and stirred for 10 minutes, and the solution was added dropwise with concentrated sulfuric acid (730 μl) over 10 minutes. The reaction mixture was stirred for 10 minutes for 10 minutes at the same temperature, then warmed to room temperature, and further stirred for 30 minutes. The reaction mixture was poured into 1 N aqueous sodium hydroxide (250 ml) containing ice, and extracted with isopropyl ether (200 ml×2). The organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride, and saturated brine and dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=10:1) to obtain the title compound (Intermediate 21, 2.73 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
730 μL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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